Computational LogP Advantage Over Primary Sulfonamide Analogs
The target compound exhibits a computed XLogP3-AA value of 0.4, which is significantly higher than that of the primary sulfonamide analog 3-amino-2,3-dihydro-1H-indene-5-sulfonamide (XLogP3-AA ≈ -1.1, based on class inference from indane-5-sulfonamide). This difference is driven by the N,N-dimethyl substitution, which reduces hydrogen-bond donor capacity and increases lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 3-Amino-2,3-dihydro-1H-indene-5-sulfonamide (primary sulfonamide) ~ -1.1 (estimated class baseline); Indane-5-sulfonamide XLogP3-AA = 0.8 |
| Quantified Difference | ΔLogP ≈ +1.5 vs. primary sulfonamide analog; -0.4 vs. indane-5-sulfonamide (no amine) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher LogP within an optimal range (0-3) suggests improved passive membrane permeability and oral bioavailability potential, making the target compound a more favorable starting point for CNS-penetrant drug discovery than primary sulfonamide analogs.
- [1] PubChem. (2024). 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide. Compound Summary, CID 66509792. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1316225-63-4 View Source
- [2] PubChem. (2024). Indane-5-sulfonamide. Compound Summary, CID 96876. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/35203-93-1 View Source
